molecular formula C20H19N5O2S B11233077 2-methyl-N-(4-methylphenyl)-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

2-methyl-N-(4-methylphenyl)-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

Cat. No.: B11233077
M. Wt: 393.5 g/mol
InChI Key: MCLGEAMXRUJREP-UHFFFAOYSA-N
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Description

2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is fused with a benzene sulfonamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core and subsequent functionalization to introduce the sulfonamide group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonyl chlorides. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The sulfonamide group can also enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of the triazolopyridazine core and the benzene sulfonamide moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)-5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C20H19N5O2S/c1-13-4-8-17(9-5-13)24-28(26,27)19-12-16(7-6-14(19)2)18-10-11-20-22-21-15(3)25(20)23-18/h4-12,24H,1-3H3

InChI Key

MCLGEAMXRUJREP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NN4C(=NN=C4C=C3)C)C

Origin of Product

United States

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